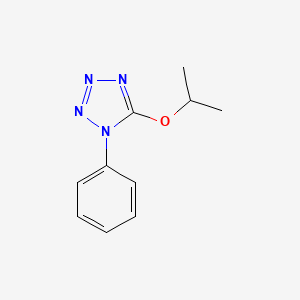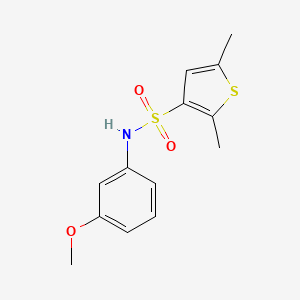![molecular formula C15H13N5O3S2 B3609692 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3609692.png)
2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide
Overview
Description
The compound contains several functional groups including a benzodioxole, a tetrazole, a thioether, and an acetamide. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms, and they are commonly used in medicinal chemistry . Thioethers are organic compounds where sulfur substitutes an oxygen atom in an ether. Acetamides are amides derived from acetic acid, featuring a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and tetrazole rings would contribute to the rigidity of the molecule, while the thioether and acetamide groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The reactivity would largely depend on the functional groups present in the molecule. For instance, the acetamide group could undergo hydrolysis, the benzodioxole might participate in electrophilic aromatic substitution reactions, and the tetrazole ring could act as a bioisostere for carboxylic acid or amide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would influence properties like solubility, melting point, boiling point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, stability, and reactivity. If it’s intended to be a drug, studies would focus on its pharmacological activity, toxicity, and therapeutic potential .
properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S2/c21-14(16-7-11-2-1-5-24-11)8-25-15-17-18-19-20(15)10-3-4-12-13(6-10)23-9-22-12/h1-6H,7-9H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQOEZLDLHNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3609610.png)
![N-(tert-butyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609613.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-isopropylacetamide](/img/structure/B3609617.png)

![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-methylpiperazine](/img/structure/B3609632.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3609638.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B3609662.png)
![2-[(4-fluorophenyl)amino]-N-phenylnicotinamide](/img/structure/B3609666.png)
![5-methyl-3-phenyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide](/img/structure/B3609673.png)

![N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3609684.png)
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B3609708.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenylpropanamide](/img/structure/B3609716.png)
